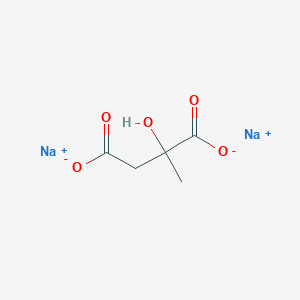

Sodium 2-hydroxy-2-methylsuccinate

Beschreibung

Sodium 2-hydroxy-2-methylsuccinate is the sodium salt of citramalic acid (2-hydroxy-2-methylsuccinic acid), a structural analog of malic acid. This compound plays a role in biochemical pathways, particularly in enzymatic reactions catalyzed by malease, which converts citraconate into (R)-2-hydroxy-2-methylsuccinate .

Eigenschaften

Molekularformel |

C5H6Na2O5 |

|---|---|

Molekulargewicht |

192.08 g/mol |

IUPAC-Name |

disodium;2-hydroxy-2-methylbutanedioate |

InChI |

InChI=1S/C5H8O5.2Na/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;2*+1/p-2 |

InChI-Schlüssel |

BTQHOLMRRYPXGC-UHFFFAOYSA-L |

Kanonische SMILES |

CC(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-2-methylsuccinate typically involves the neutralization of 2-hydroxy-2-methylsuccinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid sodium salt.

Industrial Production Methods: On an industrial scale, the production of sodium 2-hydroxy-2-methylsuccinate can be achieved through the fermentation of specific microorganisms that produce 2-hydroxy-2-methylsuccinic acid, followed by its neutralization with sodium hydroxide. This method is preferred for its cost-effectiveness and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 2-hydroxy-2-methylsuccinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Sodium 2-hydroxy-2-methylsuccinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a metabolic intermediate in certain biochemical pathways.

Medicine: It is explored for its potential therapeutic properties and as an excipient in pharmaceutical formulations.

Industry: It is utilized in the production of biodegradable polymers and as a chelating agent in various industrial processes.

Wirkmechanismus

The mechanism of action of sodium 2-hydroxy-2-methylsuccinate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a metabolic intermediate, participating in enzymatic reactions that convert it into other biologically active compounds. Its effects are mediated through its ability to chelate metal ions and participate in redox reactions, influencing various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Potassium 2-Hydroxy-2-Methylsuccinate

Structural Similarities and Differences :

Both sodium and potassium salts share the same anion (2-hydroxy-2-methylsuccinate) but differ in their cations. The potassium salt (CAS 1030365-02-6) has a molecular formula of C₅H₈K₂O₆ and a molecular weight of 242.31 g/mol .

Citramalic Acid (2-Hydroxy-2-Methylsuccinic Acid)

Structural Features :

Functional Differences :

Sodium Sulfosuccinate Derivatives

Examples :

Structural and Functional Contrasts :

Other Sodium Salts with Similar Backbones

Sodium 2-Methylprop-2-ene-1-Sulphonate (CAS 1561-92-8):

- A sulfonate ester used in polymer chemistry, distinct from the carboxylate structure of sodium 2-hydroxy-2-methylsuccinate .

Research Findings and Implications

- Enzymatic Synthesis : Malease catalyzes the hydration of citraconate to produce (R)-2-hydroxy-2-methylsuccinate, highlighting its role in stereospecific biochemical reactions .

- Drug Development: The potassium salt’s status as an endogenous metabolite underscores its utility in pharmacokinetic and metabolic pathway studies .

- Industrial Relevance : Sodium sulfosuccinates dominate surfactant applications, whereas sodium 2-hydroxy-2-methylsuccinate is niche in biochemical research due to its carboxylate functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.